4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide involves multiple steps, including the formation of the thieno[3,2-e][1,2]thiazine ring system and subsequent functionalization . The reaction conditions typically involve the use of dehydrated alcohol, chromatographic solvent hexane, methanol, and diethylamine . The compound is then purified using liquid chromatography equipped with a 254-nm detector .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product . The compound is preserved in well-closed containers to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties .
Scientific Research Applications
4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying carbonic anhydrase inhibition . In biology and medicine, it is primarily used to reduce intraocular pressure in patients with ocular hypertension or open-angle glaucoma .
Mechanism of Action
The compound exerts its effects by inhibiting carbonic anhydrase II (CA-II), an enzyme involved in the regulation of fluid secretion in the eye . By inhibiting CA-II, the compound reduces the production of aqueous humor, thereby lowering intraocular pressure . This mechanism is highly specific and reversible, making the compound effective and safe for long-term use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include dorzolamide, acetazolamide, and methazolamide . These compounds also inhibit carbonic anhydrase but differ in their pharmacokinetic properties and specific applications .
Uniqueness: 4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide is unique due to its higher lipophilicity, which facilitates better diffusion across the blood-retinal barrier compared to other carbonic anhydrase inhibitors . This property enhances its effectiveness in reducing intraocular pressure with fewer systemic side effects .
Properties
IUPAC Name |
4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJPOIMDXIBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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